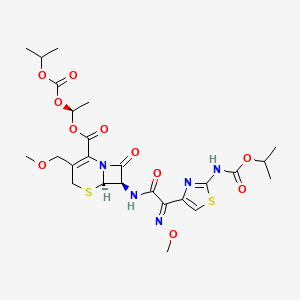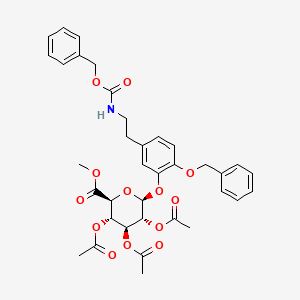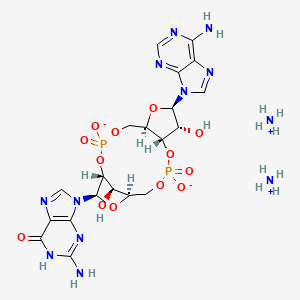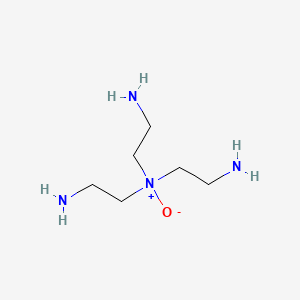![molecular formula C18H25N3O18S2 B13854744 (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features multiple hydroxyl groups, sulfooxy groups, and a nitrophenyl hydrazinyl moiety, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and sulfonation reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrophenyl hydrazinyl moiety can be reduced to form amines.
Substitution: The sulfooxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the nitrophenyl hydrazinyl moiety may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may serve as a probe for studying enzyme activities or as a precursor for developing bioactive molecules. Its structural complexity and functional diversity make it suitable for investigating biochemical pathways and interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may enable it to interact with specific molecular targets, leading to the discovery of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer a high degree of reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical modifications and applications, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C18H25N3O18S2 |
|---|---|
Peso molecular |
635.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25N3O18S2/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(27)28)36-10(6-35-40(29,30)31)14(11)37-18-16(39-41(32,33)34)13(24)12(23)15(38-18)17(25)26/h1-4,9-16,18-20,22-24H,5-6H2,(H,25,26)(H,29,30,31)(H,32,33,34)/t9-,10-,11-,12+,13+,14-,15-,16-,18-/m1/s1 |
Clave InChI |
CNGSGFWPIPXANO-KYOOAHCESA-N |
SMILES isomérico |
C1=CC(=CC=C1NNC[C@@H]2[C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)OS(=O)(=O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NNCC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)

